1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’,3’-Dihydrospiro[cyclohexane-1,2’-indene]-1’,4-diol is a unique organic compound characterized by its spirocyclic structure, which includes a cyclohexane ring fused to an indene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1’,3’-Dihydrospiro[cyclohexane-1,2’-indene]-1’,4-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry DME at room temperature can yield functionalized derivatives of this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1’,3’-Dihydrospiro[cyclohexane-1,2’-indene]-1’,4-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are often used under various conditions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1’,3’-Dihydrospiro[cyclohexane-1,2’-indene]-1’,4-diol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It may be used in the study of biological pathways and interactions.
Industry: It can be used in the production of advanced materials and polymers
Wirkmechanismus
The mechanism by which 1’,3’-Dihydrospiro[cyclohexane-1,2’-indene]-1’,4-diol exerts its effects involves interactions with molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity and signal transduction. The specific pathways and targets depend on the compound’s structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Indane-1,3-dione: A versatile building block used in various applications, including biosensing and bioimaging.
1’,3’-Dihydrospiro[cyclohexane-1,2’-[2H]imidazo[4,5-b]pyridine]:
Uniqueness: 1’,3’-Dihydrospiro[cyclohexane-1,2’-indene]-1’,4-diol is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Conclusion
1’,3’-Dihydrospiro[cyclohexane-1,2’-indene]-1’,4-diol is a compound of significant interest in various scientific fields. Its unique structure and versatile reactivity make it a valuable tool for researchers and industry professionals alike. Further studies and developments may uncover even more applications and benefits of this intriguing compound.
Eigenschaften
CAS-Nummer |
61555-22-4 |
---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
spiro[1,3-dihydroindene-2,4'-cyclohexane]-1,1'-diol |
InChI |
InChI=1S/C14H18O2/c15-11-5-7-14(8-6-11)9-10-3-1-2-4-12(10)13(14)16/h1-4,11,13,15-16H,5-9H2 |
InChI-Schlüssel |
QBGBOWNMLLAMLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1O)CC3=CC=CC=C3C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.